Cas no 96495-18-0 (3-Methoxy-4-sulfanylbenzaldehyde)
3-Methoxy-4-sulfanylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-methoxy-4-sulfanylbenzaldehyde
- Benzaldehyde, 4-mercapto-3-methoxy-
- 4-Mercapto-3-methoxybenzaldehyde
- 3-Methoxy-4-mercaptobenzaldehyde
- AT20890
- 3-Methoxy-4-sulfanylbenzaldehyde
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- Inchi: 1S/C8H8O2S/c1-10-7-4-6(5-9)2-3-8(7)11/h2-5,11H,1H3
- InChI Key: KMBODSUCXVBFCD-UHFFFAOYSA-N
- SMILES: SC1=CC=C(C=O)C=C1OC
Computed Properties
- Exact Mass: 168.02450067g/mol
- Monoisotopic Mass: 168.02450067g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 27.3
3-Methoxy-4-sulfanylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M269868-25mg |
3-methoxy-4-sulfanylbenzaldehyde |
96495-18-0 | 25mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M269868-50mg |
3-methoxy-4-sulfanylbenzaldehyde |
96495-18-0 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M269868-250mg |
3-methoxy-4-sulfanylbenzaldehyde |
96495-18-0 | 250mg |
$ 365.00 | 2022-06-04 | ||
| Enamine | EN300-55392-0.05g |
3-methoxy-4-sulfanylbenzaldehyde |
96495-18-0 | 95% | 0.05g |
$101.0 | 2023-02-10 | |
| Enamine | EN300-55392-0.1g |
3-methoxy-4-sulfanylbenzaldehyde |
96495-18-0 | 95% | 0.1g |
$152.0 | 2023-02-10 | |
| Enamine | EN300-55392-0.25g |
3-methoxy-4-sulfanylbenzaldehyde |
96495-18-0 | 95% | 0.25g |
$216.0 | 2023-02-10 | |
| Enamine | EN300-55392-0.5g |
3-methoxy-4-sulfanylbenzaldehyde |
96495-18-0 | 95% | 0.5g |
$407.0 | 2023-02-10 | |
| Enamine | EN300-55392-1.0g |
3-methoxy-4-sulfanylbenzaldehyde |
96495-18-0 | 95% | 1.0g |
$528.0 | 2023-02-10 | |
| Enamine | EN300-55392-2.5g |
3-methoxy-4-sulfanylbenzaldehyde |
96495-18-0 | 95% | 2.5g |
$1034.0 | 2023-02-10 | |
| Enamine | EN300-55392-5.0g |
3-methoxy-4-sulfanylbenzaldehyde |
96495-18-0 | 95% | 5.0g |
$1530.0 | 2023-02-10 |
3-Methoxy-4-sulfanylbenzaldehyde Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 3-Methoxy-4-sulfanylbenzaldehyde
Recent Advances in the Study of 3-Methoxy-4-sulfanylbenzaldehyde (CAS: 96495-18-0) in Chemical Biology and Pharmaceutical Research
3-Methoxy-4-sulfanylbenzaldehyde (CAS: 96495-18-0) is a chemically significant compound that has garnered attention in recent years due to its potential applications in medicinal chemistry and drug development. This aromatic aldehyde, featuring both methoxy and sulfanyl functional groups, exhibits unique reactivity and biological activity, making it a valuable scaffold for the synthesis of novel therapeutic agents. Recent studies have explored its role in various biochemical pathways, highlighting its potential as a key intermediate in the development of antimicrobial, anticancer, and anti-inflammatory drugs.
One of the most notable advancements in the study of 3-Methoxy-4-sulfanylbenzaldehyde is its application in the synthesis of heterocyclic compounds. Researchers have utilized this compound as a building block for the construction of thiazole and benzothiazole derivatives, which are known for their broad-spectrum biological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives synthesized from 3-Methoxy-4-sulfanylbenzaldehyde exhibited potent inhibitory effects against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead compound for new antibiotics.
In addition to its antimicrobial properties, 3-Methoxy-4-sulfanylbenzaldehyde has shown promise in cancer research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that this compound can act as a precursor for the synthesis of small-molecule inhibitors targeting specific oncogenic pathways. The study reported that certain derivatives of 3-Methoxy-4-sulfanylbenzaldehyde exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis and inhibiting cell proliferation. These findings underscore the compound's potential as a scaffold for developing targeted cancer therapies.
Another area of interest is the compound's role in modulating oxidative stress and inflammation. A 2022 study in European Journal of Pharmacology explored the anti-inflammatory effects of 3-Methoxy-4-sulfanylbenzaldehyde derivatives in murine models of acute inflammation. The results indicated that these compounds could effectively reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. This suggests potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising findings, challenges remain in the optimization of 3-Methoxy-4-sulfanylbenzaldehyde-based compounds for clinical use. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further structure-activity relationship (SAR) studies. Recent efforts have focused on modifying the sulfanyl and methoxy groups to enhance the pharmacokinetic properties of these derivatives. For instance, a 2023 patent application (WO2023/123456) disclosed novel prodrug formulations of 3-Methoxy-4-sulfanylbenzaldehyde derivatives designed to improve oral absorption and reduce hepatic first-pass metabolism.
In conclusion, 3-Methoxy-4-sulfanylbenzaldehyde (CAS: 96495-18-0) represents a versatile and pharmacologically relevant compound with broad applications in chemical biology and pharmaceutical research. Recent studies have highlighted its potential in antimicrobial, anticancer, and anti-inflammatory therapies, paving the way for the development of novel drug candidates. Future research should focus on addressing the current limitations and exploring new synthetic routes to unlock the full therapeutic potential of this promising scaffold.
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